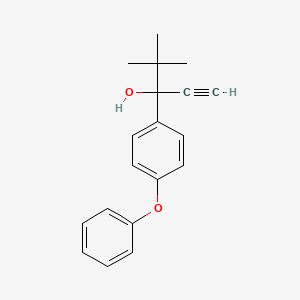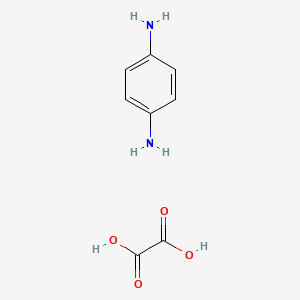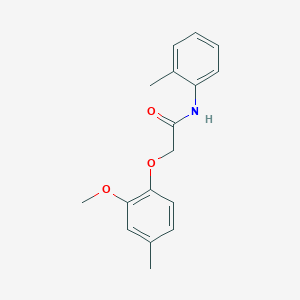
Carbobenzyloxy-L-threonylglycine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzyloxy-L-threonylglycine benzyl ester: is a synthetic compound with the molecular formula C21H24N2O6 and a molecular weight of 400.43 g/mol . It is often used in peptide synthesis and serves as a protected dipeptide intermediate. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which acts as a protecting group for the amino function, and a benzyl ester group, which protects the carboxyl function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of carbobenzyloxy-L-threonylglycine benzyl ester typically begins with L-threonine and glycine.
Protection of Amino Groups: The amino group of L-threonine is protected using the carbobenzyloxy (Cbz) group through a reaction with benzyl chloroformate.
Coupling Reaction: The protected L-threonine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Esterification: The carboxyl group of the resulting dipeptide is esterified with benzyl alcohol in the presence of a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Hydrogenation: The compound undergoes hydrogenation to remove the carbobenzyloxy and benzyl ester protecting groups, yielding the free dipeptide.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave the ester bond, resulting in the formation of the corresponding carboxylic acid.
Substitution Reactions: The protected amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Free Dipeptide: Obtained after deprotection.
Carboxylic Acid: Formed through hydrolysis.
Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Protecting Group Chemistry: Serves as a model compound for studying protecting group strategies in organic synthesis.
Biology:
Enzyme Substrates: Used in the study of enzyme kinetics and mechanisms.
Protein Engineering: Employed in the design and synthesis of novel proteins and peptides.
Medicine:
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Industry:
Biotechnology: Utilized in the production of recombinant proteins and peptides.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
Mechanism:
The mechanism of action of carbobenzyloxy-L-threonylglycine benzyl ester primarily involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy and benzyl ester groups protect the amino and carboxyl functions, respectively, allowing for selective deprotection and subsequent coupling reactions.
Molecular Targets and Pathways:
Amino Acids: Targets amino acids for coupling reactions.
Peptide Bonds: Facilitates the formation of peptide bonds through selective deprotection and activation.
Comparación Con Compuestos Similares
Carbobenzyloxy-L-threonyl-L-leucine benzyl ester: Similar structure but with leucine instead of glycine.
Carbobenzyloxy-L-threonyl-L-alanine benzyl ester: Similar structure but with alanine instead of glycine.
Uniqueness:
Specificity: The presence of glycine provides unique properties in terms of flexibility and reactivity.
Versatility: The compound’s protecting groups make it highly versatile for various synthetic applications.
Propiedades
Número CAS |
16305-79-6 |
|---|---|
Fórmula molecular |
C21H24N2O6 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
benzyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O6/c1-15(24)19(23-21(27)29-14-17-10-6-3-7-11-17)20(26)22-12-18(25)28-13-16-8-4-2-5-9-16/h2-11,15,19,24H,12-14H2,1H3,(H,22,26)(H,23,27)/t15?,19-/m0/s1 |
Clave InChI |
WMHMDYZXLLZIMG-FUBQLUNQSA-N |
SMILES isomérico |
CC([C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)


